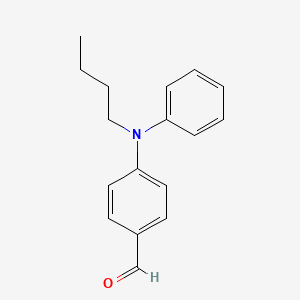

4-(Butil(fenil)amino)benzaldehído

Descripción general

Descripción

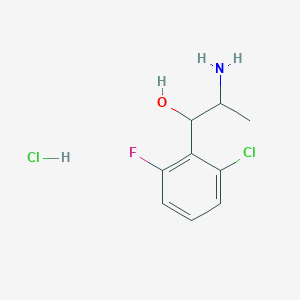

“4-(Butyl(phenyl)amino)benzaldehyde” is a chemical compound with the molecular formula C17H19NO . It contains 39 bonds in total, including 20 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), and 1 tertiary amine (aromatic) .

Synthesis Analysis

The synthesis of substituted benzaldehydes, such as “4-(Butyl(phenyl)amino)benzaldehyde”, can be achieved via a two-step, one-pot procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .Molecular Structure Analysis

The molecular structure of “4-(Butyl(phenyl)amino)benzaldehyde” includes 39 bonds in total, with 20 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), and 1 tertiary amine (aromatic) .Aplicaciones Científicas De Investigación

Inhibición de la Colinesterasa

Este compuesto puede servir como un inhibidor de la colinesterasa, una enzima responsable de la descomposición de la acetilcolina, que es crucial para la función nerviosa. Los inhibidores de esta enzima se buscan para tratar afecciones como la enfermedad de Alzheimer .

Análisis de Superficie en Catálisis

Los compuestos relacionados con el benzaldehído se han utilizado en el análisis de superficie de catalizadores utilizando métodos como la adsorción de nitrógeno. Esta aplicación es vital para optimizar los catalizadores en reacciones químicas .

Síntesis de Derivados de Quinazolina

Los derivados de quinazolina son importantes en la química medicinal, y compuestos similares a 4-(Butil(fenil)amino)benzaldehído se han utilizado en su síntesis. Estos derivados pueden actuar como inhibidores multiplex con potencial terapéutico .

Precursor a Otras Síntesis Químicas

Como derivado del benzaldehído, puede ser un precursor en la síntesis de varios productos químicos, que se pueden encontrar en artículos revisados por pares y documentos técnicos relacionados con compuestos similares .

Vías de Producción Enzimática

Los derivados del benzaldehído se utilizan en nuevas vías enzimáticas para producir otros productos químicos valiosos, como a partir de l-fenilalanina, que tiene aplicaciones en biotecnología y productos farmacéuticos .

Catálisis Asimétrica

En el campo de la catálisis asimétrica, se han utilizado aldehídos similares para la α-funcionalización, que es un paso clave en la producción de sustancias enantioméricamente puras para productos farmacéuticos .

MDPI - Biomedicines Springer - Synthesis of Benzyl Alcohol Atlantis Press - Synthesis of Quinazoline Derivatives Sigma-Aldrich - 4-Aminobenzaldehyde Oxford Academic - Efficient Enzymatic Production MDPI - Catalytic Asymmetric α-Functionalization

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as aminobenzaldehydes, often interact with proteins or enzymes in the body. The specific target would depend on the exact structure of the compound and its functional groups .

Mode of Action

The mode of action would depend on the specific target of the compound. For example, it could inhibit an enzyme, bind to a receptor, or interact with DNA .

Biochemical Pathways

The compound could potentially be involved in various biochemical pathways, depending on its specific target. For instance, if it targets an enzyme, it could affect the metabolic pathway that the enzyme is involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, and the presence of functional groups could affect how it is absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Análisis Bioquímico

Biochemical Properties

4-(Butyl(phenyl)amino)benzaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as 4-hydroxymandelate synthase, which is involved in the production of benzaldehyde from l-phenylalanine . The nature of these interactions often involves the formation of Schiff bases with amines, oximes with hydroxylamine, and hydrazones with phenylhydrazine . These interactions can influence the activity of the enzymes and proteins, thereby affecting various biochemical pathways.

Cellular Effects

The effects of 4-(Butyl(phenyl)amino)benzaldehyde on cells are diverse and can influence several cellular processes. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, 4-(Butyl(phenyl)amino)benzaldehyde can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, 4-(Butyl(phenyl)amino)benzaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For example, the compound can form covalent bonds with enzyme active sites, resulting in enzyme inhibition. Additionally, 4-(Butyl(phenyl)amino)benzaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Butyl(phenyl)amino)benzaldehyde can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(Butyl(phenyl)amino)benzaldehyde can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 4-(Butyl(phenyl)amino)benzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of 4-(Butyl(phenyl)amino)benzaldehyde can lead to toxicity, affecting vital organs and systems in animal models .

Metabolic Pathways

4-(Butyl(phenyl)amino)benzaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One of the key pathways includes its conversion by 4-hydroxymandelate synthase, which plays a role in the production of benzaldehyde from l-phenylalanine . The compound can also influence metabolic flux and metabolite levels by modulating the activity of metabolic enzymes .

Transport and Distribution

The transport and distribution of 4-(Butyl(phenyl)amino)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution pattern of 4-(Butyl(phenyl)amino)benzaldehyde can influence its biological activity and effectiveness in targeting specific tissues .

Subcellular Localization

4-(Butyl(phenyl)amino)benzaldehyde exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and for exerting its biological effects .

Propiedades

IUPAC Name |

4-(N-butylanilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-3-13-18(16-7-5-4-6-8-16)17-11-9-15(14-19)10-12-17/h4-12,14H,2-3,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVRTFDEHSLQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734790 | |

| Record name | 4-[Butyl(phenyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

502990-49-0 | |

| Record name | 4-[Butyl(phenyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

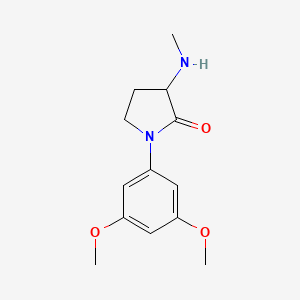

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol](/img/structure/B1374105.png)

![2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid](/img/structure/B1374106.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid](/img/structure/B1374122.png)